Tert-butyl[(2,4-dimethylphenyl)methyl]amine
Description
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C13H21N/c1-10-6-7-12(11(2)8-10)9-14-13(3,4)5/h6-8,14H,9H2,1-5H3 |
InChI Key |
OTFHIZALQHNZCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
This is the most common and straightforward method:
- Starting Materials : 2,4-dimethylbenzaldehyde and tert-butylamine
- Procedure : The aldehyde is reacted with tert-butylamine under reductive amination conditions, typically using a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an aprotic solvent like dichloromethane or methanol.
- Conditions : Room temperature to mild heating (25–60 °C), inert atmosphere to prevent oxidation.
- Outcome : Formation of the secondary amine tert-butyl[(2,4-dimethylphenyl)methyl]amine with high selectivity.
This method is favored for its simplicity and high yields, often exceeding 80%.
Alternative Methods
- N-Demethylation of N,N-dialkylanilines : Although more relevant for related compounds, this method involves oxidative demethylation of N,N-dimethyl anilines followed by substitution with tert-butyl groups under controlled conditions.
- Catalytic Hydrogenation of Imines : Formation of imines from 2,4-dimethylbenzaldehyde and tert-butylamine followed by catalytic hydrogenation using Pd/C or Raney nickel catalysts.
Reaction Conditions and Optimization
| Method | Key Reagents | Solvent(s) | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive Amination | 2,4-dimethylbenzaldehyde, tert-butylamine, NaBH(OAc)3 | DCM, MeOH | 25–60 | 80–90 | Mild conditions, high selectivity |
| Nucleophilic Substitution | 2,4-dimethylbenzyl chloride, tert-butylamine, K2CO3 | MeCN, EtOH | 50–100 | 60–75 | Requires halide intermediate |
| Catalytic Hydrogenation | Imine intermediate, Pd/C or Raney Ni | EtOH, MeOH | 25–50 | 70–85 | Requires hydrogen atmosphere |
Analytical and Purification Techniques
- Purification : Typically performed by silica gel column chromatography using hexane/ethyl acetate mixtures or recrystallization from suitable solvents.
- Characterization : Confirmed by NMR (1H and 13C), IR spectroscopy, and mass spectrometry.
- Melting Point : Determined using standard capillary methods.
- Chiral Purity : If applicable, analyzed by chiral HPLC.
Literature and Patent Insights
Several patents and peer-reviewed articles outline similar synthetic routes, emphasizing reductive amination as the preferred method due to operational simplicity and scalability. For example, reductive amination procedures are widely documented in synthetic organic chemistry literature and are adaptable to various substituted benzaldehydes and amines.
Summary Table of Preparation Routes
| Route No. | Starting Material | Key Reaction Type | Reducing Agent/Base | Solvent | Temp (°C) | Yield (%) | Reference Highlights |
|---|---|---|---|---|---|---|---|
| 1 | 2,4-dimethylbenzaldehyde + tert-butylamine | Reductive amination | NaBH(OAc)3 | DCM/MeOH | 25–60 | 80–90 | High yield, mild conditions, widely used |
| 2 | 2,4-dimethylbenzyl chloride + tert-butylamine | Nucleophilic substitution | K2CO3 | MeCN/EtOH | 50–100 | 60–75 | Requires halide intermediate, moderate yield |
| 3 | Imine intermediate (from aldehyde + amine) | Catalytic hydrogenation | Pd/C or Raney Ni + H2 | EtOH/MeOH | 25–50 | 70–85 | Requires hydrogen gas, good yields |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(2,4-dimethylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or 2,4-dimethylphenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, alkoxides, and amines, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction may produce secondary or primary amines.
Scientific Research Applications
Tert-butyl[(2,4-dimethylphenyl)methyl]amine is an organic compound featuring a tert-butyl group linked to an amine functional group, further connected to a benzyl moiety with two methyl groups at the 2 and 4 positions of the phenyl ring. Its molecular formula is C13H21N and it has a molecular weight of approximately 205.3 g/mol. This structure gives it unique steric and electronic properties, making it valuable in various chemical and biological applications.
Applications
This compound has several applications across different fields:
- Organic Synthesis It serves as a versatile intermediate.
- Unique Features The compound's uniqueness arises from its combination of a sterically bulky tert-butyl group and the dimethyl-substituted phenyl moiety. This combination enhances its reactivity profile while providing distinct steric effects that influence its behavior in various applications.
Comparison with Related Compounds
| Compound | Structure Characteristics | Unique Features |
|---|---|---|
| Benzylamine | Lacks the tert-butyl group; more reactive due to less steric hindrance | Simpler structure; used widely in organic synthesis |
| Tert-butylamine | Lacks the benzyl group; primarily used as a base | Commonly used as a building block in organic synthesis |
| 3,4-Dimethylbenzylamine | Similar structure but without the tert-butyl group | More reactive due to less steric hindrance; potential for different reactivity |
Mechanism of Action
The mechanism of action of tert-butyl[(2,4-dimethylphenyl)methyl]amine involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl[(2,4-dimethylphenyl)methyl]methylamine: Similar structure with an additional methyl group attached to the nitrogen atom.
2,4-Di-tert-butylphenol: Contains tert-butyl groups attached to a phenol ring.
4-tert-Butyl-2,6-dimethylphenylamine: Similar structure with different substitution patterns on the phenyl ring.
Uniqueness
Tert-butyl[(2,4-dimethylphenyl)methyl]amine is unique due to its specific combination of tert-butyl and 2,4-dimethylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
Tert-butyl[(2,4-dimethylphenyl)methyl]amine is an organic compound characterized by a tert-butyl group linked to an amine functional group and a benzyl moiety substituted with two methyl groups at the 2 and 4 positions of the phenyl ring. This unique structure imparts significant steric and electronic properties, making it a valuable compound in various chemical and biological applications.
The molecular formula of this compound is C_{13}H_{19}N, with a molecular weight of approximately 205.3 g/mol. The synthesis typically involves steps that allow for high yields, utilizing common reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Biological Activity Overview
The biological activity of this compound is primarily explored in the context of its potential applications in drug development and as a precursor for bioactive molecules. Research indicates that its derivatives may exhibit a range of biological activities, including:
- Antioxidant Properties : Similar compounds have shown protective effects against oxidative stress and apoptosis in various cell types .
- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against multiple cancer cell lines, indicating potential for therapeutic applications .
- Neuroprotective Effects : Some derivatives may interact with neurotransmitter systems, suggesting possible benefits in neurodegenerative conditions .
The mode of action of this compound is linked to its ability to participate in chemical reactions that form carbon-carbon bonds, particularly through mechanisms like the Suzuki–Miyaura coupling reaction. This reaction involves the transmetalation step where the compound interacts with palladium catalysts and organoboron reagents, facilitating the formation of new molecular structures.
Anticancer Activity
A study investigating various derivatives found that certain analogs exhibited significant cytotoxicity towards human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). For instance, one derivative demonstrated an IC50 value below 10 μM against Taxol-resistant HeLa cells, indicating potent anti-proliferative effects .
Neuroprotective Studies
Research on similar compounds has highlighted their potential neuroprotective effects through modulation of dopamine receptors. For example, a related compound was shown to selectively activate D3 dopamine receptors, which are implicated in neuropsychiatric disorders. This suggests that this compound could also influence neuroprotective pathways .
Comparative Analysis
| Compound | Activity | IC50 (µM) | Target Cells |
|---|---|---|---|
| This compound | Anticancer | <10 | HeLa (Taxol-resistant) |
| Similar Derivative A | Antioxidant | N/A | Various cell types |
| Similar Derivative B | Neuroprotective | N/A | Neuronal cells |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling Tert-butyl[(2,4-dimethylphenyl)methyl]amine in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if ventilation is insufficient .
- Ventilation : Conduct experiments in a fume hood to mitigate inhalation risks (GHS H335: respiratory irritation) .
- Emergency Procedures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. For skin contact, wash thoroughly with soap and water .
- Storage : Store in a cool, dry place away from oxidizers and acids. Use airtight containers to prevent degradation .
Q. How is this compound synthesized, and what are common intermediates?
- Methodological Answer :
- Synthetic Route : A typical approach involves alkylation of 2,4-dimethylbenzylamine with tert-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
- Intermediate Isolation : Purify intermediates like 2,4-dimethylbenzylamine via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Yield Optimization : Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:EtOAc). Quench with ice-water and extract with dichloromethane for higher purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Expect aromatic protons (δ 6.8–7.2 ppm, multiplet), tert-butyl (δ 1.3 ppm, singlet), and methylene (δ 3.7 ppm, singlet) .
- Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ at m/z 219.3 (calculated for C₁₄H₂₁N) .
- HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictory spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine ¹³C NMR, DEPT-135, and HSQC to confirm carbon assignments. For example, tert-butyl carbons appear at δ 28–32 ppm .
- Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals in crowded spectral regions .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) .
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps. For example, reduce nitro intermediates at 50 psi H₂ .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency compared to THF .
- Temperature Control : Maintain 80–100°C for exothermic steps to avoid side reactions (e.g., tert-butyl group cleavage) .
Q. How does the steric hindrance of the tert-butyl group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Buchwald-Hartwig Amination : The tert-butyl group reduces reaction rates due to steric bulk. Use XPhos precatalysts and elevate temperatures (110°C) to improve efficiency .
- Suzuki-Miyaura Coupling : Steric effects limit aryl bromide accessibility. Optimize with bulky ligands (e.g., SPhos) and microwave-assisted heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
